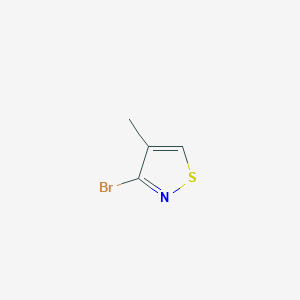![molecular formula C9H12N2O3 B1441100 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid CAS No. 1178225-36-9](/img/structure/B1441100.png)
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid
描述
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 70°C, and maintained under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted compounds .
科学研究应用
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cholesterol reduction.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism through the nucleotides NAD and NADP. The compound can enhance glucose metabolism and increase energy production within cells. Additionally, it may act as a vasodilator, improving blood flow and oxygen supply to tissues .
相似化合物的比较
Nicotinic acid: A precursor and simpler form of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid.
Xanthinol nicotinate: Another derivative of nicotinic acid with similar vasodilatory effects.
2-[(2-Hydroxyethyl)(methyl)amino]ethanol: A related compound with similar functional groups but different applications
Uniqueness: this compound is unique due to its specific combination of hydroxyl, amino, and nicotinic acid groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(5-6-12)8-7(9(13)14)3-2-4-10-8/h2-4,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHUYYXKHNKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


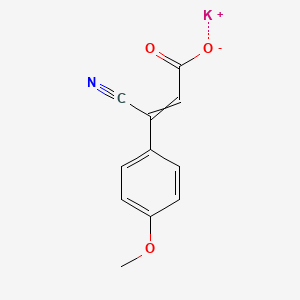

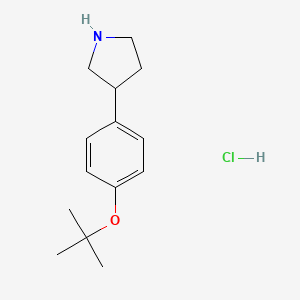



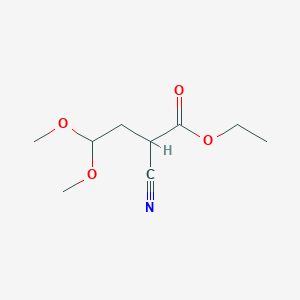


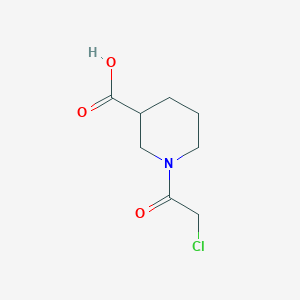

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)
